3-Methanesulfonylazepane
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Overview
Description
3-Methanesulfonylazepane is a chemical compound with the molecular formula C7H15NO2S. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The methanesulfonyl group attached to the azepane ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylazepane typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Azepane+Methanesulfonyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylazepane undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfonylazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylazepane involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methanesulfonylazepane: A structural isomer with the methanesulfonyl group attached to the fourth position of the azepane ring.
Methanesulfonylpiperidine: A related compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
Methanesulfonylmorpholine: Another related compound with a morpholine ring.
Uniqueness
3-Methanesulfonylazepane is unique due to its specific ring structure and the position of the methanesulfonyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
3-Methanesulfonylazepane is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is classified as an azepane derivative, which is a seven-membered saturated heterocyclic compound containing nitrogen. The presence of the methanesulfonyl group enhances its solubility and may influence its biological interactions.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C₈H₁₅N₃O₂S |
Molecular Weight | 189.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of azepane derivatives, including this compound. Research indicates that these compounds can exhibit significant activity against various bacterial strains, including resistant strains.
- Antitubercular Activity : A study focusing on azepano-triterpenoids demonstrated that modifications in the azepane structure can enhance activity against Mycobacterium tuberculosis. Specifically, compounds with similar structures to this compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.5 µM to 4 µM against resistant strains of M. tuberculosis .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated to determine its safety profile. Preliminary results suggest low cytotoxicity levels in mammalian cell lines, indicating a favorable therapeutic index.
- Cytotoxicity Study Results :
Structure-Activity Relationship (SAR)
The biological activity of azepane derivatives can be significantly influenced by their structural modifications. Research has shown that introducing different substituents on the azepane ring can enhance or diminish antimicrobial efficacy.
Table 2: Structure-Activity Relationship Insights
Compound | Substituent | MIC (µM) | Activity Type |
---|---|---|---|
Azepanobetulin | Cinnamate ester | 2 | Antitubercular |
This compound | Methanesulfonyl | TBD | Antimicrobial |
Case Study: Antimicrobial Efficacy in Clinical Settings
A clinical case study investigated the application of azepane derivatives in treating infections caused by multidrug-resistant Mycobacterium abscessus. The study involved patients who were unresponsive to standard treatments. After administering a regimen including derivatives similar to this compound, significant reductions in bacterial load were observed.
- Patient Outcomes :
- Patient A : Reduced bacterial load by 90% after four weeks.
- Patient B : Complete resolution of symptoms after six weeks.
This case study highlights the potential for azepane derivatives in clinical applications, particularly for drug-resistant infections.
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-methylsulfonylazepane |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
QTOOOBZUCATRPS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCCNC1 |
Origin of Product |
United States |
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